N-(3-Bromophenyl)-3-(5-(4-bromophenyl)-2-furyl)propanamide
Description
Properties
CAS No. |
853331-00-7 |
|---|---|
Molecular Formula |
C19H15Br2NO2 |
Molecular Weight |
449.1 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-[5-(4-bromophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H15Br2NO2/c20-14-6-4-13(5-7-14)18-10-8-17(24-18)9-11-19(23)22-16-3-1-2-15(21)12-16/h1-8,10,12H,9,11H2,(H,22,23) |
InChI Key |
XIRRLHXVRPARCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Furan Intermediate
The synthesis typically begins with the preparation of the 5-(4-bromophenyl)-2-furyl moiety. This intermediate is synthesized via a condensation reaction between 4-bromobenzaldehyde and furfural under basic conditions. The reaction proceeds via a Knoevenagel-type mechanism, facilitated by catalysts such as piperidine or ammonium acetate.
Reaction Conditions:
Propanamide Chain Introduction
The propanamide chain is introduced through a nucleophilic acyl substitution reaction. The furan intermediate is reacted with 3-bromoaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step requires anhydrous conditions to prevent hydrolysis of the active ester intermediate.
Key Parameters:
| Parameter | Value |
|---|---|
| Coupling Agent | EDC (1.2 equiv) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12–18 hours |
| Yield | 58–64% |
Final Assembly and Purification
The final step involves the conjugation of the propanamide chain to the furan-bromophenyl backbone. This is achieved via a Suzuki-Miyaura cross-coupling reaction using palladium catalysts, which facilitates the formation of the carbon-carbon bond between the aryl bromides.
Optimized Protocol:
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃ (3 equiv)
-
Solvent: Toluene/Water (4:1)
-
Temperature: 90°C
Solid-Phase Synthesis
Resin Functionalization
Solid-phase synthesis offers advantages in purification and scalability. The process begins with the functionalization of Wang resin with a brominated linker. The resin is treated with 4-bromophenylboronic acid under Miyaura borylation conditions, forming a stable boronate ester linkage.
Functionalization Steps:
Sequential Assembly on Resin
The propanamide chain is built iteratively on the resin-bound furan intermediate. Each step involves deprotection, coupling, and washing:
Cleavage and Final Product Isolation
The compound is cleaved from the resin using trifluoroacetic acid (TFA)/H₂O (95:5), followed by precipitation in cold diethyl ether. Purification via reverse-phase HPLC yields the final product with >95% purity.
Alternative Catalytic Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, the Suzuki coupling step achieves completion in 20 minutes (vs. 12 hours conventionally) with comparable yields (68–72%).
Conditions:
Flow Chemistry for Scalability
Continuous flow reactors enhance reproducibility in large-scale synthesis. A tubular reactor with immobilized Pd catalysts enables a throughput of 1.2 kg/day while maintaining 89% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step Organic | 58–78 | 90–95 | Moderate | High |
| Solid-Phase | 85–92 | >95 | High | Low |
| Microwave-Assisted | 68–72 | 93–97 | Low | Moderate |
| Flow Chemistry | 89 | 94–96 | High | Moderate |
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, 3-(5-(4-bromophenyl)-2-furyl)propanoic acid , arises from hydrolysis of the amide bond. This is mitigated by:
-
Strict Anhydrous Conditions: Use of molecular sieves or anhydrous solvents.
-
Low-Temperature Coupling: Reducing reaction temperature to 0°C during EDC activation.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-3-(5-(4-bromophenyl)-2-furyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-Bromophenyl)-3-(5-(4-bromophenyl)-2-furyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-3-(5-(4-bromophenyl)-2-furyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural differences and molecular properties of N-(3-Bromophenyl)-3-(5-(4-bromophenyl)-2-furyl)propanamide and its analogues:
Activity and Substituent Effects
Halogenation Patterns
- Bromine vs.
- Fluorine Substitution : N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide demonstrates enhanced anticancer activity, likely due to fluorine’s electronegativity improving target engagement.
Aryl Group Modifications
- Methoxy Substitution : The methoxy group in N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide introduces electron-donating effects, which may enhance solubility but reduce receptor binding compared to halogenated analogues.
- Thiazole vs. Furan : The thiazole ring in compound provides a heterocyclic nitrogen, enabling hydrogen bonding with biological targets, unlike the furan’s oxygen-centric interactions.
Functional Group Variations
- Hydrazide vs. Propanamide: The hydrazide derivative [5-(3-bromophenyl)-2-furyl]-methylene-hydrazide acts as an FPR2 agonist, suggesting that the hydrazide group is critical for immunomodulatory activity, whereas propanamides may favor enzyme inhibition.
Biological Activity
N-(3-Bromophenyl)-3-(5-(4-bromophenyl)-2-furyl)propanamide, also known by its CAS number 853331-00-7, is a complex organic compound characterized by its unique molecular structure comprising bromophenyl and furyl groups. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and interactions with various biomolecules.
Chemical Structure and Properties
The molecular formula of this compound is C19H15Br2NO2, with a molecular weight of 449.1 g/mol. The presence of bromine atoms significantly influences the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 853331-00-7 |
| Molecular Formula | C19H15Br2NO2 |
| Molecular Weight | 449.1 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that this compound interacts with specific enzymes or receptors, influencing their activities. The compound's mechanism of action is likely mediated through:
- Halogen Bonding : The bromophenyl group can engage in halogen bonding, which enhances binding affinity to biological targets.
- π-π Interactions : The furan ring may participate in π-π stacking interactions with aromatic amino acids in proteins, modulating enzymatic activity.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation was assessed using standard assays such as MTT and colony formation assays.
Case Study :
A study demonstrated that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM after 48 hours of exposure.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer metabolism. For example, it was found to inhibit the activity of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis.
Table: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 12 |
| Cholinesterase | Non-competitive | 25 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of intermediates through reactions involving brominated phenols and furan derivatives. Variations in synthesis can lead to derivatives with altered biological activities.
Synthetic Route Overview :
- Formation of Bromophenyl Intermediate : Reaction of 4-bromobenzaldehyde with furfural.
- Amidation : Coupling with amines to form the final product.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the furan ring (δ 6.2–7.8 ppm) and amide proton (δ 8.1–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the bromophenyl regions .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 457.96) .
- X-ray Crystallography : Resolves stereochemical ambiguities; used in related bromophenyl-furan derivatives .
What preliminary biological assays are recommended for this compound?
Basic Research Question
- In Vitro Screening :
- Enzyme Inhibition : Assays against kinases (e.g., EGFR) or proteases, using fluorescence-based substrates .
- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
How can researchers optimize synthetic yield while minimizing byproducts?
Advanced Research Question
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency .
- Reaction Monitoring : Use hyphenated LC-MS/NMR to detect intermediates and adjust stoichiometry in real time .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require inert atmospheres to prevent oxidation .
How should contradictory bioactivity data across studies be addressed?
Advanced Research Question
- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature) and compound purity (>99% via HPLC) .
- Orthogonal Assays : Confirm enzyme inhibition results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .
- Meta-Analysis : Compare structural analogs (e.g., nitrophenyl vs. bromophenyl substitutions) to identify substituent-dependent trends .
What strategies are effective for structure-activity relationship (SAR) studies?
Advanced Research Question
- Analog Synthesis : Replace bromine with electron-withdrawing (e.g., -NO₂) or donating groups (-OCH₃) on phenyl rings .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with amide group) .
- Data Correlation : Tabulate IC₅₀ values against substituent Hammett constants (σ) to quantify electronic effects .
What advanced techniques elucidate target interactions in biological systems?
Advanced Research Question
- Cryo-EM/X-ray Crystallography : Resolve binding modes in enzyme complexes (e.g., protease active sites) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for affinity comparisons .
- Metabolomic Profiling : LC-MS/MS to track metabolic stability and identify degradation products .
How can stability issues during storage be mitigated?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
